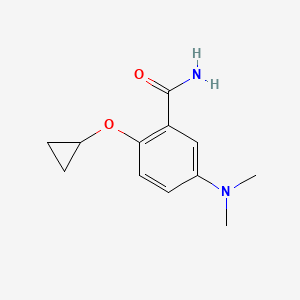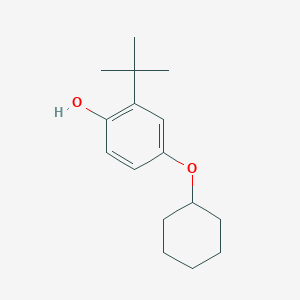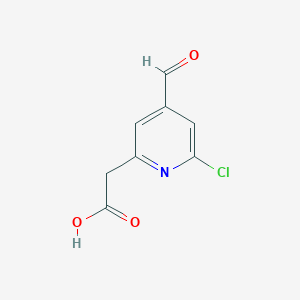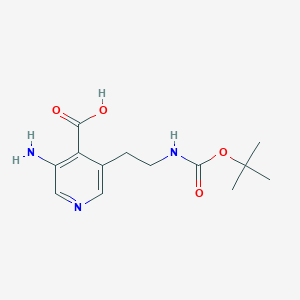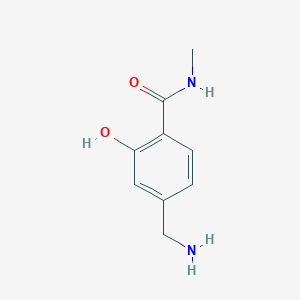
2-Formyl-5-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Formyl-5-hydroxybenzamide involves the oxidation of labetalol hydrochloride. The process typically includes the following steps :
Neutralization: A solution of labetalol hydrochloride is neutralized with sodium bicarbonate.
Oxidation: Sodium periodate is added dropwise to the solution at room temperature, resulting in a pale pink solution.
Acidification: The solution is acidified with concentrated hydrochloric acid, leading to the formation of a white precipitate.
Recrystallization: The precipitate is filtered and recrystallized from boiling water to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-5-carboxybenzamide.
Reduction: 2-Hydroxy-5-hydroxymethylbenzamide.
Substitution: Various esters or ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Formyl-5-hydroxybenzamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylsalicylamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Salicylamide-4-carboxaldehyde: Another derivative with distinct properties due to the position of the formyl group.
Uniqueness
2-Formyl-5-hydroxybenzamide is unique due to the presence of both formyl and hydroxy groups on the benzamide ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-formyl-5-hydroxybenzamide |
InChI |
InChI=1S/C8H7NO3/c9-8(12)7-3-6(11)2-1-5(7)4-10/h1-4,11H,(H2,9,12) |
InChI-Schlüssel |
VJFZYZJOCDIMFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(=O)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


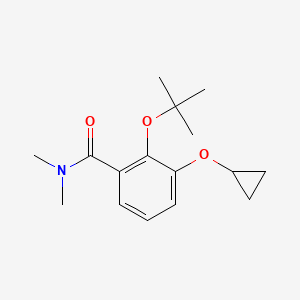

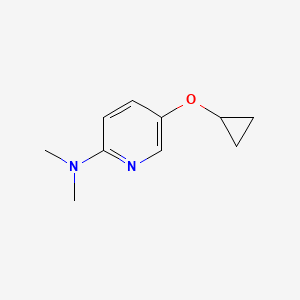
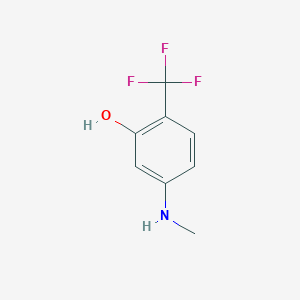


![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)
